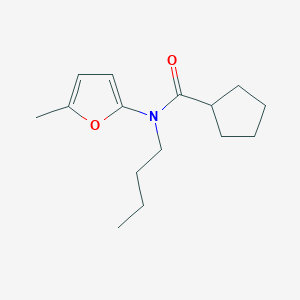![molecular formula C19H16N4O B15211585 Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl- CAS No. 787590-52-7](/img/structure/B15211585.png)
Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide under iodine-catalyzed conditions . This method offers good yields and is efficient at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug screening .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, making it a candidate for Alzheimer’s disease research .
Medicine: The compound’s pharmacological properties, including anti-inflammatory and anticancer activities, make it a valuable candidate for drug development. It is being explored for its potential to treat various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]quinoxaline: Contains a quinoxaline ring fused to the imidazole ring.
Pyrazolo[1,5-a]quinoxaline: Features a pyrazole ring fused to a quinoxaline ring.
Uniqueness: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups
Properties
CAS No. |
787590-52-7 |
|---|---|
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-7-15(8-10-16)22-18-19-21-13-17(23(19)12-11-20-18)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,22) |
InChI Key |
GUYKQROZHKFJHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CN3C2=NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)


![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)





